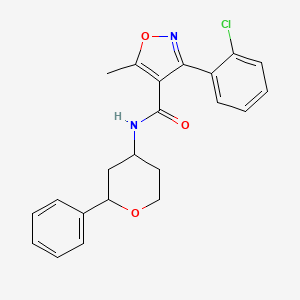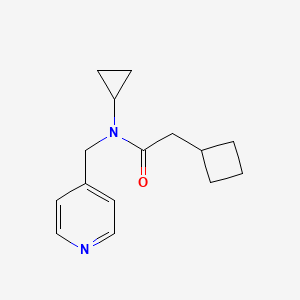![molecular formula C12H17N3O3 B6969454 [3-(2-Methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone](/img/structure/B6969454.png)
[3-(2-Methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone: is a chemical compound that features a morpholine ring substituted with a 2-methoxyethyl group and a pyrimidine ring attached to a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Substitution with 2-Methoxyethyl Group: The morpholine ring is then substituted with a 2-methoxyethyl group using appropriate alkylation reactions.
Attachment of Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the morpholine derivative reacts with a pyrimidine precursor.
Formation of Methanone Group: Finally, the methanone group is introduced through a carbonylation reaction, completing the synthesis of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products Formed:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism by which [3-(2-Methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- [3-(2-Methoxyethyl)morpholin-4-yl]sulfonyl-4-methylbenzoic acid
- 4-Hydroxy-2-quinolones
- Polyazamacrocyclic compounds
Comparison:
- [3-(2-Methoxyethyl)morpholin-4-yl]sulfonyl-4-methylbenzoic acid: This compound also features a morpholine ring but differs in its sulfonyl and benzoic acid groups, which may confer different chemical properties and applications.
- 4-Hydroxy-2-quinolones: These compounds have a quinolone core and are known for their pharmaceutical activities, making them valuable in drug research .
- Polyazamacrocyclic compounds: These compounds are used for metal ion complexation and have applications in various fields, including medicine and environmental science .
Propiedades
IUPAC Name |
[3-(2-methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-17-4-2-11-8-18-5-3-15(11)12(16)10-6-13-9-14-7-10/h6-7,9,11H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHPOFUESMUSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1COCCN1C(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-oxadiazole](/img/structure/B6969392.png)
![N-methyl-6-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B6969419.png)
![2-[2-[3-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl]-3H-isoindol-1-one](/img/structure/B6969427.png)
![1-(6-Methylpyridin-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B6969429.png)
![1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-pyridin-3-yloxypropan-1-one](/img/structure/B6969437.png)
![2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone](/img/structure/B6969445.png)
![(5-Fluoropyridin-3-yl)-[3-(2-methoxyethyl)morpholin-4-yl]methanone](/img/structure/B6969453.png)
![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B6969463.png)

![6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6969488.png)
![N-[[3-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B6969493.png)

